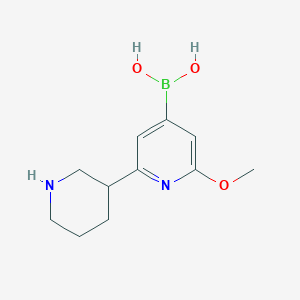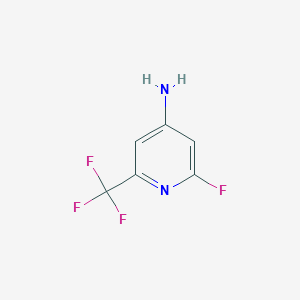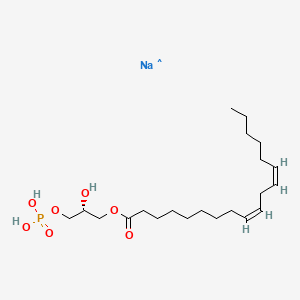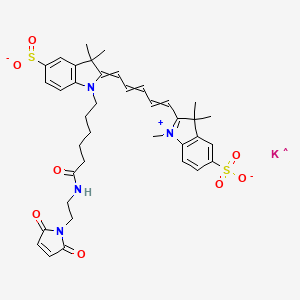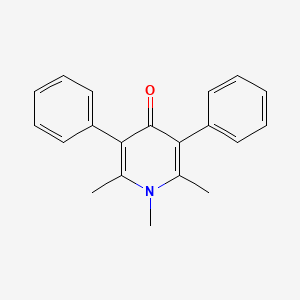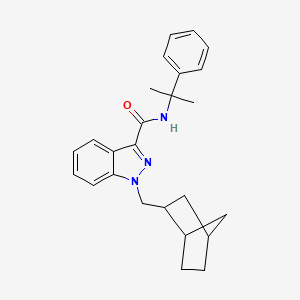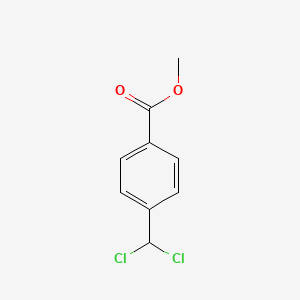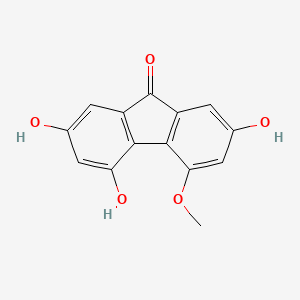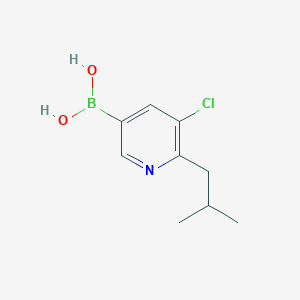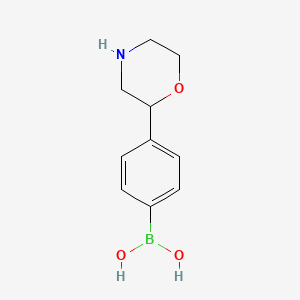
(4-(Morpholin-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Morpholin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BNO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Morpholin-2-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Morpholin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-(Morpholin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-(Morpholin-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Morpholinophenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
Comparison: (4-(Morpholin-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a morpholine group.
Eigenschaften
Molekularformel |
C10H14BNO3 |
|---|---|
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
(4-morpholin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10/h1-4,10,12-14H,5-7H2 |
InChI-Schlüssel |
BWGXBFABZYYMMU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2CNCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


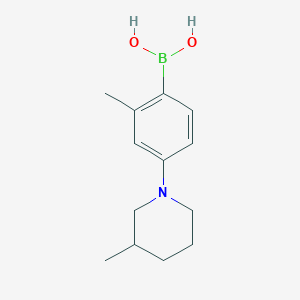

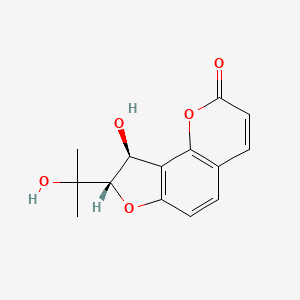
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)
